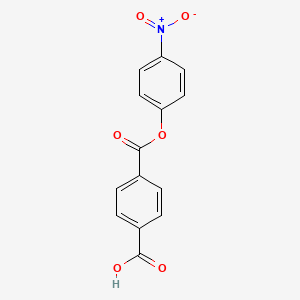

1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9NO6 |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

4-(4-nitrophenoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C14H9NO6/c16-13(17)9-1-3-10(4-2-9)14(18)21-12-7-5-11(6-8-12)15(19)20/h1-8H,(H,16,17) |

InChI Key |

LUQZCHUHDGHYOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Nitrophenyl 1,4 Benzenedicarboxylate and Analogous Compounds

Esterification Pathways for Benzenedicarboxylate Derivatives

The formation of an ester bond is the cornerstone for synthesizing benzenedicarboxylate derivatives. The most fundamental method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.comyoutube.com For a compound like 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, this would entail the reaction of terephthalic acid (1,4-benzenedicarboxylic acid) with 4-nitrophenol (B140041).

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. youtube.com Given that this is a reversible reaction, an excess of the alcohol reactant is often used to drive the equilibrium towards the product side. youtube.com

Several catalysts can be employed to facilitate this reaction. While strong mineral acids like sulfuric acid are traditional, modern approaches utilize solid acid catalysts such as silica (B1680970) chloride or macroporous polymeric acids to simplify product purification and minimize corrosive waste. researchgate.netorganic-chemistry.org The direct esterification of terephthalic acid with glycols, such as ethylene (B1197577) glycol, is a major industrial process for producing polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). chempedia.infojournalspub.info This process can proceed via direct esterification or through a transesterification reaction starting from dimethyl terephthalate (DMT). journalspub.info

Alternative esterification methods that avoid the use of strong acids include reactions with dialkyl dicarbonates catalyzed by weak Lewis acids like magnesium chloride, or methods using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). organic-chemistry.org

Targeted Functionalization Strategies Involving Nitrophenyl Groups

The nitrophenyl group is a critical functional moiety in many chemical systems, prized for its strong electron-withdrawing properties. This characteristic can activate aromatic rings or other parts of a molecule towards specific reactions. nih.gov The introduction of nitrophenyl groups can be achieved either by starting with a nitro-substituted precursor, like 4-nitrophenol in the case of the target compound, or by direct nitration of an existing aromatic scaffold. Functionalization with nitrophenyl groups has been explored in various contexts, from modifying graphene to creating precursors for biologically active molecules. researchgate.netnih.govnih.gov

Aromatic nitration is a classic example of electrophilic aromatic substitution used to introduce a nitro group (—NO₂) onto an aromatic ring. The most widely accepted mechanism involves the nitronium ion (NO₂⁺) as the active electrophile, typically generated from a mixture of nitric acid and a stronger co-acid like sulfuric acid. nih.govfrontiersin.orgrushim.ru

The reaction proceeds in steps:

Formation of a π-complex between the electron-rich aromatic ring and the electrophilic nitronium ion. nih.gov

Conversion of the π-complex to a σ-complex (also known as a Wheland intermediate or arenium ion), where the aromaticity is temporarily broken. The formation of this complex is usually the rate-limiting step. nih.gov

Elimination of a proton (H⁺) from the σ-complex to restore aromaticity and yield the nitroaromatic product. nih.gov

The position of nitration on a substituted benzene (B151609) ring (regioselectivity) is governed by the electronic nature of the substituent already present.

Activating Groups: Electron-donating groups (e.g., -OH, -OR, -CH₃) direct the incoming nitro group to the ortho and para positions. These groups stabilize the positive charge in the σ-complex intermediate at these positions.

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR, -SO₃H) direct the incoming nitro group to the meta position. These groups destabilize the σ-complex, particularly when substitution occurs at the ortho and para positions.

Steric hindrance can also influence regioselectivity; a bulky substituent may favor para substitution over the more sterically crowded ortho position. frontiersin.org For instance, in the nitration of anisole, the major product is the para-isomer (80%), while the nitration of toluene (B28343) shows more moderate selectivity. frontiersin.org

| Substrate | Substituent | Product Distribution (ortho/meta/para) |

|---|---|---|

| Toluene | -CH₃ (Activating) | 58% / 5% / 37% |

| Anisole | -OCH₃ (Activating) | ~20% / Trace / ~80% |

| Nitrobenzene | -NO₂ (Deactivating) | 6% / 93% / 1% |

| Ethyl Benzene | -CH₂CH₃ (Activating) | Higher para selectivity than toluene due to increased steric hindrance |

Asymmetric synthesis refers to chemical reactions that preferentially produce one enantiomer or diastereomer of a chiral product over others. uwindsor.cachiralpedia.com This is crucial in fields like pharmaceuticals, where different stereoisomers can have vastly different biological activities. The development of catalytic asymmetric synthesis, recognized with the 2001 Nobel Prize in Chemistry, has provided powerful tools for creating chiral molecules efficiently. chiralpedia.com

These methods often employ a chiral catalyst—which can be a transition metal complex, an enzyme, or a small organic molecule (organocatalyst)—to create a chiral environment that influences the stereochemical outcome of the reaction. chiralpedia.comnih.gov

In the context of nitrophenyl-substituted compounds, organocatalysis has been successfully applied. For example, chiral squaramide catalysts have been used in domino reactions involving 2-hydroxynitrostyrenes and nitroolefins to construct polysubstituted chiral chromans containing nitro groups. researchgate.netresearchgate.net These reactions proceed with high diastereoselectivity and enantioselectivity (up to 99% ee), demonstrating precise control over the formation of multiple stereocenters. researchgate.netresearchgate.net The catalyst activates the substrates through hydrogen bonding, directing the nucleophilic attack to occur from a specific face, thereby controlling the stereochemistry of the final product. researchgate.net

Hydrothermal and Solvothermal Synthetic Routes for Related Coordination Architectures

Hydrothermal and solvothermal synthesis are powerful methods for crystallizing materials from solutions at temperatures above the solvent's boiling point in a sealed vessel, known as an autoclave or bomb. nih.govresearchgate.net These techniques are widely used to construct highly ordered, crystalline structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govrsc.org

These architectures are built from metal ions or clusters connected by organic linker molecules. Aromatic polycarboxylates, including 1,4-benzenedicarboxylate (terephthalate), are exceptionally common linkers due to their rigidity and versatile coordination modes. nih.govrsc.org The inclusion of additional functional groups on the linker, such as nitro or amino groups, can tune the properties of the final material. rsc.orgresearchgate.net

The self-assembly process is sensitive to several factors, including the metal-to-ligand ratio, pH, temperature, and reaction time, all of which can influence the final crystal structure and topology. nih.gov

| Compound | Metal Ion | Ligands | Conditions | Reference |

|---|---|---|---|---|

| [Cd₃(ta)₃Cl₃]n | Cd(II) | 1,2,3-triazole (Hta), CdCl₂ | 160°C, 3 days | researchgate.net |

| [Ni₂(μ-aipa)₂(H₂biim)₂(H₂O)₄]·4H₂O | Ni(II) | 5-aminoisophthalic acid (H₂aipa), 2,2′-biimidazole (H₂biim) | 160°C, 3 days | nih.gov |

| Zn-1,4-benzenedicarboxylate MOF | Zn(II) | 1,4-benzenedicarboxylic acid | Simple hydrothermal process | rsc.org |

| [Zn(4-pytz)Cl]n | Zn(II) | 3,5-bis(4-pyridyl)-1,2,4-triazole (4-Hpytz), ZnCl₂ | Hydrothermal reaction | rsc.org |

Microwave-Assisted and Electrochemical Synthesis Techniques for Analogous Systems

To overcome the long reaction times often associated with conventional heating methods, microwave-assisted synthesis has emerged as a valuable alternative. anton-paar.com Microwave irradiation directly heats the reaction mixture through interaction with polar molecules and ions, leading to rapid and uniform temperature increases. anton-paar.com This technique can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity. anton-paar.comnih.gov

Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of esters. nih.govresearchgate.net For example, the esterification of carboxylic acids can be achieved in minutes under microwave irradiation, a significant improvement over conventional heating which can take several hours. researchgate.netorganic-chemistry.org The method is also effective for other reactions such as the reduction of aromatic nitro compounds and the synthesis of heterocyclic systems. at.ua

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage | Reference |

|---|---|---|---|---|

| Ester Synthesis (Cinnamyl Esters) | Long reaction times | 10–20 minutes | Significant reduction in reaction time | nih.gov |

| Ester to Hydroxamic Acid | Long reaction times, harsh conditions | ~6 minutes | Rapid conversion, high yield and purity | organic-chemistry.org |

| Nitro Aromatic Reduction | 10 hours (thermal) | 2–4 minutes | Drastically reduced reaction time | at.ua |

While less common for this specific class of compounds, electrochemical synthesis offers another non-classical approach. It uses electrical current to drive chemical reactions, often under mild conditions without the need for harsh reagents.

Structural Elucidation and Advanced Characterization of 1 4 Nitrophenyl 1,4 Benzenedicarboxylate Systems

Advanced Crystallographic Analysis

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. For the 1-(4-nitrophenyl) 1,4-benzenedicarboxylate system, these methods provide critical insights into its solid-state structure, molecular geometry, and the non-covalent interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction Studies: Determination of Crystal System, Space Group, and Unit Cell Parameters

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement in a crystal. researchgate.net While a complete SCXRD dataset for mono-(4-nitrophenyl) 1,4-benzenedicarboxylate is not publicly available, analysis of closely related structures containing the 4-nitrophenyl moiety provides a clear indication of the type of data obtained from such a study.

For instance, a polymorph of 1-(4-nitrophenyl)-1H-benzimidazole, which also features a 4-nitrophenyl group, was characterized by SCXRD. researchgate.net The study revealed its crystal system, space group, and unit cell parameters, which are fundamental properties of the crystal lattice. researchgate.net Similarly, the analysis of 4-Nitrophenyl N-phenylcarbamate yielded detailed crystallographic data. sigmaaldrich.com

An illustrative example of crystallographic data for a related compound is shown in the table below. This data precisely defines the size and shape of the unit cell—the basic repeating unit of the crystal.

Table 1: Example Crystallographic Data for a Related Nitrophenyl-Containing Compound (1-(4-nitrophenyl)-1H-benzimidazole)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.7375(1) | researchgate.net |

| b (Å) | 27.9680(6) | researchgate.net |

| c (Å) | 10.2595(2) | researchgate.net |

| β (°) | 95.5120(10) | researchgate.net |

| Volume (ų) | 1067.47(4) | researchgate.net |

Note: This data is for an analogous compound and serves to illustrate the parameters obtained from SCXRD analysis.

Analysis of Bond Distances, Angles, and Molecular Conformations

Detailed analysis of SCXRD data allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. In the this compound molecule, key parameters would include the lengths of the ester C-O and C=O bonds, the N-O bonds of the nitro group, and the angles defining the geometry of the benzene (B151609) rings and the carboxylate groups.

Intermolecular Interactions and Supramolecular Assembly in the Solid State: Hydrogen Bonding and π-π Stacking

The assembly of molecules in the crystal lattice is directed by a combination of intermolecular forces. In the case of mono-(4-nitrophenyl) 1,4-benzenedicarboxylate, both hydrogen bonding and π-π stacking interactions are expected to be significant.

Hydrogen Bonding: The presence of a free carboxylic acid group (-COOH) in the mono-ester makes it both a hydrogen bond donor (the -OH group) and an acceptor (the C=O group). This functionality would likely lead to the formation of strong hydrogen bonds, often resulting in the creation of dimers or extended chains within the crystal structure. researchgate.net

π-π Stacking: The molecule contains two aromatic rings (the nitrophenyl and the benzenedicarboxylate moieties), which can interact through π-π stacking. The electron-deficient nature of the 4-nitrophenyl ring, caused by the electron-withdrawing nitro group, makes it an ideal participant in such interactions. ufrj.brresearchgate.net These can occur as face-to-face or slipped-stacking arrangements and are crucial for the stability of the crystal packing. ufrj.bramazonaws.com Studies of related compounds show that nitro-π interactions, where the nitro group interacts with an adjacent aromatic ring, are also common. ufrj.br In biological contexts, the p-nitrophenol portion of related molecules has been observed to engage in face-to-face stacking with the indole (B1671886) side chain of tryptophan residues. nih.gov

Powder X-ray Diffraction for Bulk Material Characterization

While single-crystal XRD provides data on a perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. researchgate.net This technique is essential for confirming the phase purity of a synthesized material and for identifying its crystalline form. The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

The diffractogram of a bulk sample of this compound would be compared to a pattern simulated from single-crystal data to confirm that the bulk material consists of the same crystalline phase. The general shape of a PXRD pattern for a terephthalate-based material typically shows characteristic sharp peaks, indicating a well-ordered crystalline structure. researchgate.net

Spectroscopic Investigations

Spectroscopic methods are used to probe the energy levels within a molecule, providing information about its functional groups and electronic structure.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy measure the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, allowing for their identification. The FTIR spectrum of this compound would be expected to show several key absorption bands that confirm its structure.

By analyzing the spectra of analogous compounds like 4-nitrophenyl benzoate (B1203000), 4-nitrophenyl-4'-nitrobenzoate, and various terephthalates, the characteristic peaks for the target molecule can be predicted. researchgate.net

Table 2: Predicted Characteristic FTIR Absorption Bands for mono-(4-nitrophenyl) 1,4-Benzenedicarboxylate

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid | |

| ~1755-1740 | C=O stretch (asymmetric) | Ester | researchgate.net |

| ~1715-1680 | C=O stretch | Carboxylic Acid | |

| ~1600-1580 | C=C stretch | Aromatic Ring | |

| ~1530-1515 | N-O asymmetric stretch | Nitro Group | researchgate.net |

| ~1350-1340 | N-O symmetric stretch | Nitro Group | researchgate.net |

The presence of a strong band around 1750 cm⁻¹ for the ester carbonyl, along with strong bands for the nitro group's symmetric and asymmetric stretches (around 1523 cm⁻¹ and 1343 cm⁻¹ respectively), would be definitive identifiers. researchgate.net Additionally, a very broad absorption in the 3300-2500 cm⁻¹ region would confirm the free carboxylic acid's O-H group, while a carbonyl absorption around 1685-1710 cm⁻¹ would also be associated with the carboxylic acid dimer.

Ultraviolet-Visible (UV-Vis) and Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) and electronic absorption spectroscopy are instrumental in probing the electronic transitions within the this compound molecule. The UV-Vis spectrum of a related compound, 4-nitrophenol (B140041), exhibits a significant dependence on pH, with an absorption maximum around 320 nm in alkaline media, corresponding to the 4-nitrophenolate (B89219) form, and a shift to around 400 nm in acidic conditions. researchgate.net The nitrophenyl group in other molecular systems also shows characteristic absorption bands. For instance, 7-nitro-1,2,3-benzoxadiazole (NBD), a comparable chromophore, displays strong absorbance maxima at 482 nm and 348 nm. researchgate.net In the case of this compound, the electronic spectrum is influenced by the constituent parts: the nitrophenyl and the benzenedicarboxylate moieties. The 4-nitrophenyl group typically exhibits absorption in the UV region. For example, 4-nitrophenyl boronic acid pinacol (B44631) ester reacts to form 4-nitrophenol, which has a strong absorption at 406 nm. researchgate.net The electronic absorption properties are also sensitive to the solvent environment, with shifts in absorption maxima observed with changes in solvent polarity. researchgate.net

A hypothetical UV-Vis absorption spectrum for this compound would be expected to show characteristic peaks arising from the electronic transitions within the nitrophenyl and benzenedicarboxylate groups. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV-A or near-visible region.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~275 | ~15,000 | π → π* (Benzenedicarboxylate) |

| Ethanol | ~315 | ~10,000 | n → π* (Nitro group) |

| Dichloromethane | ~280 | ~14,500 | π → π* (Benzenedicarboxylate) |

| Dichloromethane | ~320 | ~9,800 | n → π* (Nitro group) |

Note: This table is illustrative and based on typical values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would provide key information about the arrangement of protons on the aromatic rings. The protons on the 1,4-disubstituted benzene ring of the benzenedicarboxylate moiety would likely appear as two distinct doublets. The protons on the 4-nitrophenyl group would also give rise to a characteristic AA'BB' system, appearing as two doublets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitro group. For comparison, the ¹H NMR spectrum of 4-nitrobiphenyl (B1678912) shows aromatic protons in the range of δ 7.40-8.30 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The carbonyl carbons of the ester and carboxylic acid groups would resonate at low field (typically δ 160-170 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm. The carbon attached to the nitro group would be significantly deshielded. For reference, in 4-nitrophenolate, the carbon atoms show distinct chemical shifts in the aromatic region. spectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Protons on benzenedicarboxylate ring | ~8.1-8.3 (d, 2H), ~7.9-8.1 (d, 2H) | ~129-135 |

| Protons on nitrophenyl ring | ~8.2-8.4 (d, 2H), ~7.3-7.5 (d, 2H) | ~122-155 |

| Carboxylic acid proton | ~10-13 (s, 1H) | - |

| Carbonyl carbons | - | ~164, ~166 |

| Carbon attached to NO₂ | - | ~148 |

| Carbon attached to ester oxygen | - | ~154 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular formula of this compound is C₁₄H₉NO₆, which corresponds to a molecular weight of 287.22 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 287. Subsequent fragmentation would likely involve the loss of small molecules or radicals. Key fragmentation pathways could include:

Loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 241.

Loss of a carboxyl group (COOH, 45 Da) to give a fragment at m/z 242.

Cleavage of the ester bond, leading to fragments corresponding to the 4-nitrophenoxy radical (m/z 139) and the benzoyl cation (m/z 148).

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 287 | [M]⁺ | [C₁₄H₉NO₆]⁺ |

| 242 | [M - COOH]⁺ | [C₁₃H₈NO₄]⁺ |

| 241 | [M - NO₂]⁺ | [C₁₄H₉O₄]⁺ |

| 148 | [C₇H₄O₃]⁺ | [C₇H₄O₃]⁺ |

| 139 | [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Oxidation States

XPS and EDS are surface-sensitive techniques that provide information about the elemental composition and chemical states of the atoms in a sample.

XPS: An XPS survey spectrum of this compound would confirm the presence of Carbon (C), Oxygen (O), and Nitrogen (N). High-resolution spectra of the C 1s, O 1s, and N 1s regions would provide details about their chemical environments. The C 1s spectrum would be complex, with peaks corresponding to C-C/C-H in the aromatic rings, C-O in the ester, and O-C=O in the carboxyl and ester groups. The N 1s spectrum would show a peak at a binding energy characteristic of a nitro group. For comparison, in the XPS analysis of 1,4-dibromobenzene, distinct peaks for carbon bonded to bromine and aromatic C-C were observed. azom.com

EDS: EDS analysis, typically performed in conjunction with scanning electron microscopy, would also confirm the elemental composition (C, O, N). researchgate.netthermofisher.com The relative atomic percentages obtained from EDS can be compared with the theoretical values calculated from the molecular formula.

Table 4: Expected Elemental Composition Data from XPS/EDS

| Element | Theoretical Atomic % | Expected XPS Binding Energy (eV) | Expected EDS Peaks (keV) |

| Carbon (C) | 61.32 | ~284.8 (C-C/C-H), ~286.5 (C-O), ~288.9 (O-C=O) | ~0.277 |

| Oxygen (O) | 33.08 | ~532 (C=O), ~533.5 (C-O) | ~0.525 |

| Nitrogen (N) | 5.11 | ~406 (N-O in NO₂) | ~0.392 |

Note: Binding energies and peak positions are approximate and can be influenced by the specific chemical environment and instrument calibration.

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology, particle shape, and size distribution of solid materials. For this compound, which is a crystalline solid, SEM images would reveal the crystal habit (e.g., needles, plates, prisms) and provide an estimate of the particle size. The morphology can be influenced by the synthesis and purification methods, such as crystallization conditions. The information obtained from SEM is crucial for understanding how the material might pack and interact in various applications.

Table 5: Hypothetical SEM Analysis Results for this compound

| Parameter | Observation |

| Particle Morphology | Crystalline, potentially rod-like or plate-like structures. |

| Surface Texture | Relatively smooth facets, with some observable steps or growth features. |

| Particle Size Range | 1-10 µm (micrometers), depending on crystallization conditions. |

| Agglomeration | May exhibit some degree of agglomeration, forming larger clusters. |

Chemical Reactivity and Reaction Mechanisms of 1 4 Nitrophenyl 1,4 Benzenedicarboxylate

Ester Hydrolysis and Transesterification Pathways

The structure of 1-(4-nitrophenyl) 1,4-benzenedicarboxylate features two ester linkages, both of which are susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The hydrolysis of this compound, typically monitored by the release of the intensely yellow 4-nitrophenolate (B89219) anion under basic conditions, can proceed through cleavage at either of the ester carbonyl groups. semanticscholar.orgemerginginvestigators.org The 4-nitrophenyl group is an effective leaving group, which facilitates these reactions. emerginginvestigators.org

Hydrolysis is catalyzed by both acid and base. reddit.com Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. semanticscholar.org The subsequent collapse of this intermediate results in the expulsion of the 4-nitrophenoxide or the benzoate (B1203000) group, depending on which ester is attacked. The release of 4-nitrophenol (B140041) can be conveniently monitored using UV-Vis spectroscopy, with a characteristic absorbance peak around 413 nm. semanticscholar.org

Radical Anion Chain Mechanisms in Nitroaromatic Reactions

The nitrophenyl moiety of this compound can participate in radical anion chain reactions, a characteristic feature of nitroaromatic compounds. nih.gov These reactions are initiated by a single electron transfer (SET) to the nitroaromatic system, forming a nitroaromatic radical anion. This radical anion is a key intermediate in various transformations. latech.edumasterorganicchemistry.com

The general mechanism, often referred to as SRN1 (substitution, radical-nucleophilic, unimolecular), involves the following steps:

Initiation: An electron is transferred from a donor to the nitroaromatic compound, in this case, the nitrophenyl part of the ester, to form a radical anion.

Propagation: The radical anion can then undergo fragmentation or react with a nucleophile. For instance, if a suitable leaving group were present on the ring, the radical anion could fragment to form an aryl radical and an anion. This aryl radical can then react with a nucleophile to form a new radical anion, which then transfers its electron to a new molecule of the starting material, thus propagating the chain.

Termination: The chain reaction is terminated by various processes, such as the combination of two radicals.

These radical anion mechanisms are important in understanding the reactivity of nitroaromatic compounds in biological systems and in certain synthetic transformations. latech.eduresearchgate.net

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

Electrophilic aromatic substitution (EAS) on the nitrophenyl moiety of this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. The benzene (B151609) ring acts as a nucleophile, attacking an electrophile. latech.edu

The nitrophenyl ring in this molecule has two key substituents to consider: the nitro group (-NO₂) and the ester group (-O-C=O-Ar).

The Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. latech.eduwvu.edu It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring much less nucleophilic and therefore less reactive towards electrophiles. latech.eduyoutube.com

Therefore, the nitrophenyl ring is substituted with two deactivating groups. The powerful meta-directing nitro group and the ortho-, para-directing ester group present a complex scenario. Any electrophilic attack on this ring would be very slow due to the strong deactivation. If a reaction were to occur, the position of substitution would be determined by the interplay of these directing effects, with the meta position relative to the nitro group being a likely, albeit difficult, target.

Mechanistic Insights from Kinetic Studies

Kinetic studies provide valuable information about the mechanisms of reactions involving this compound, particularly its hydrolysis. The rate of hydrolysis can be followed spectrophotometrically by monitoring the formation of the 4-nitrophenolate ion. semanticscholar.orgemerginginvestigators.org

Second-order rate constants for the alkaline hydrolysis of similar p-nitrophenyl esters have been determined in various solvent systems. youtube.com For example, the rate of hydrolysis is significantly affected by the solvent composition, with reactivity increasing in mixtures of DMSO and water compared to water alone. youtube.com

The table below presents kinetic data for the hydrolysis of various p-nitrophenyl esters, which serve as models for understanding the reactivity of the title compound.

| Compound | Condition | Rate Constant (k) | Reference |

|---|---|---|---|

| p-Nitrophenyl Acetate | Basic hydrolysis in aqueous DMSO | Variable with DMSO concentration | reddit.com |

| p-Nitrophenyl Benzoate | Enzymatic hydrolysis (trypsin) | Dependent on substrate concentration | semanticscholar.org |

| p-Nitrophenyl Alkanoates (C2-C12) | Basic hydrolysis in aqueous media | Variable with alkyl chain length and cosolvent | reddit.com |

| p-Nitrophenyl Acetate | Alkaline hydrolysis in H₂O at 25°C | 11.6 M⁻¹s⁻¹ | youtube.com |

| p-Nitrophenyl Acetate | Alkaline hydrolysis in 80 mol % DMSO at 25°C | 32,800 M⁻¹s⁻¹ | youtube.com |

Linear free-energy relationships, such as the Hammett equation, have been employed to study the electronic effects of substituents on the rates of hydrolysis of p-nitrophenyl benzoate esters. semanticscholar.org Such studies reveal correlations between the electronic properties of substituents and the reaction rates, providing insights into the stabilization of intermediates and transition states. semanticscholar.org

Investigation of Intermediate Species and Transition States

The investigation of intermediates and transition states is crucial for a complete understanding of the reaction mechanisms of this compound. In ester hydrolysis, the formation of a tetrahedral intermediate is a key step. semanticscholar.org This intermediate is formed upon the nucleophilic attack of a hydroxide ion or water molecule on the ester carbonyl carbon. For this compound, this can occur at either of the two ester carbonyls.

The breakdown of this tetrahedral intermediate is often the rate-determining step, and its stability is influenced by the nature of the substituents. semanticscholar.org The presence of the electron-withdrawing nitro group on the phenoxy leaving group facilitates its departure, contributing to the relatively high reactivity of p-nitrophenyl esters.

Computational studies on related compounds, such as p-nitrophenyl phosphate (B84403), suggest that the hydrolysis can proceed through a concerted mechanism involving a pentacoordinated transition state. researchgate.netacs.org In such a transition state, the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking. While direct experimental observation of transition states is challenging, their properties can be inferred from kinetic isotope effects and computational modeling. acs.org

The formation of the 4-nitrophenol product during hydrolysis is readily detected spectroscopically, providing indirect but clear evidence for the progression of the reaction through these intermediate stages. researchgate.net

Advanced Applications and Functional Materials Derived from 1 4 Nitrophenyl 1,4 Benzenedicarboxylate Building Blocks

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The use of 1,4-benzenedicarboxylate provides a rigid, linear building block essential for creating porous structures, while the inclusion of nitrophenyl groups introduces specific functionalities. rsc.orgmdpi.com

Design Principles and Targeted Synthesis of MOFs/CPs Incorporating 1,4-Benzenedicarboxylate and Nitrophenyl Linkers

The design of MOFs and CPs is a prime example of reticular chemistry, where the geometry of the molecular building blocks—the metal-based secondary building units (SBUs) and the organic linkers—dictates the topology of the resulting network. youtube.com The targeted synthesis of frameworks incorporating 1,4-benzenedicarboxylate and nitrophenyl linkers follows several key principles:

Linker Rigidity and Geometry: Rigid, linear linkers like 1,4-benzenedicarboxylate (bdc) are fundamental for creating predictable and robust porous structures. Their defined length and connectivity points allow for the systematic construction of frameworks with desired topologies. youtube.com

Functional Group Integration: The nitrophenyl group can be introduced in two main ways:

Direct Synthesis: Using a linker that already contains the nitro functionality, such as 2-nitro-1,4-benzenedicarboxylic acid.

Mixed-Ligand Systems: Combining a standard linker like 1,4-benzenedicarboxylic acid with a secondary, functionalized linker containing a nitrophenyl group. mdpi.com

Control of Topology: The final structure is heavily influenced by the coordination environment of the metal ion and the geometry of the linkers. For instance, substituting the 1,4-benzenedicarboxylate linker with alkoxy chains of varying lengths can steer the framework's topology from a pillared square-grid to a honeycomb-like structure. rsc.org The choice of metal salt and solvent during solvothermal synthesis also plays a crucial role in determining the final architecture. mdpi.comresearchgate.net

The overarching goal is to create materials where the structural framework provides high surface area and stability, while the nitrophenyl groups act as active sites or provide specific recognition capabilities. rsc.org

Structural Diversity and Topologies: 1D Chains, 2D Layers, 3D Networks, and Interpenetration

The combination of metal centers with 1,4-benzenedicarboxylate and nitrophenyl-containing linkers gives rise to a remarkable diversity of structures. The dimensionality and topology of these frameworks are dictated by the coordination preferences of the metal ion and the connectivity of the organic linkers.

1D Chains: Under certain synthetic conditions, metal ions can link with dicarboxylate ligands to form one-dimensional, chain-like polymers. These chains can then pack into a crystalline solid. mdpi.com

2D Layers: When linkers connect metal centers in two dimensions, layered structures are formed. These sheets can stack upon one another, with the potential for guest molecules to intercalate between the layers.

3D Networks: The use of rigid, multitopic linkers is most commonly associated with the formation of robust, three-dimensional networks with defined pores and channels. rsc.org A notable example involves zinc-1,4-benzenedicarboxylate-bipyridine frameworks, where functionalization of the bdc linker can alter the topology from a standard pillared square-grid to a more complex honeycomb network. rsc.org

Interpenetration: In some cases, the void space within a 3D network is large enough to accommodate one or more independent, identical networks. This phenomenon, known as interpenetration, results in a more complex, interwoven structure. For instance, a 3D framework synthesized with zinc, trimesic acid, and a nitrophenyl-functionalized triazole ligand was found to have a threefold interpenetrating topology. mdpi.com

The table below summarizes examples of structural diversity arising from different synthetic strategies.

| Metal Center(s) | Organic Linkers | Resulting Topology/Dimensionality | Reference |

| Cd(II) | 1-(4-(1H-imidazol-5-yl)phenyl)-1H-1,2,4-triazole, Trimesic acid | 1D Chain | mdpi.com |

| Zn(II) | 1-(4-(1H-imidazol-5-yl)phenyl)-1H-1,2,4-triazole, Trimesic acid | 3D Network with 3-fold interpenetration | mdpi.com |

| Zn(II) | Functionalized 1,4-benzenedicarboxylate, 4,4′-bipyridine | 3D Honeycomb-like framework | rsc.org |

| Cd(II), Mn(II) | 1,3-adamantanediacetic acid, 4,4′-bipyridine | 1D, 2D, and 3D structures depending on synthesis solvent | rsc.org |

Post-Synthetic Modification of MOFs/CPs with Nitrophenyl-Containing Ligands

Post-synthetic modification (PSM) is a powerful technique to introduce functional groups, such as the nitrophenyl moiety, into a pre-existing MOF structure. rsc.org This approach is particularly useful when the desired functional group might not be stable under the initial solvothermal synthesis conditions. rsc.org

Key PSM strategies include:

Covalent Modification: A pre-synthesized MOF containing a reactive group (e.g., an amino group on an amino-benzenedicarboxylate linker) can be chemically modified. For example, the amino group can be converted to other functionalities, allowing for the attachment of nitrophenyl-containing molecules.

Ligand Exchange: A portion of the original linkers in a MOF can be exchanged for new linkers that possess the desired nitrophenyl group. This can lead to either a statistical distribution of the new linker or, if diffusion is slow, a core-shell structure. nih.gov

Metal Ion Exchange: The metal ions within the framework's nodes can sometimes be removed and replaced with different metal ions, which can alter the catalytic or electronic properties of the material. nih.gov

PSM allows for the creation of a wide variety of functionalized MOFs from a single parent structure, enabling the systematic tuning of properties for specific applications. rsc.orgresearchgate.net

Porosity and Surface Area Characterization of Framework Materials (e.g., BET analysis)

A defining characteristic of MOFs is their high porosity, which gives them exceptionally large surface areas. researchgate.net The standard method for quantifying this is the Brunauer-Emmett-Teller (BET) analysis, which measures the physical adsorption of nitrogen gas at cryogenic temperatures. nih.gov

Although the BET theory was originally developed for flat surfaces, it has been shown to be a valid and reliable method for characterizing the surface area of microporous MOFs. nih.gov The surface area is a critical parameter as it directly relates to the material's capacity for gas storage, separation, and the number of accessible active sites for catalysis. researchgate.net For example, the Mo–MOF catalyst used in one study for biodiesel production exhibited a specific surface area of 56 m²/g. researchgate.net The porosity and surface area of a MOF can be intentionally tuned by altering the length and functionality of the organic linkers, a strategy known as isoreticular expansion. researchgate.net

Catalytic Applications of MOF/CP Derivatives

The unique structural and chemical properties of MOFs derived from benzenedicarboxylate and nitrophenyl linkers make them highly effective heterogeneous catalysts. The metal nodes often act as Lewis acid sites, while the functionalized organic linkers can participate in or facilitate catalytic reactions. nih.gov

Reduction of p-Nitrophenol: The catalytic reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a benchmark reaction for evaluating the efficiency of catalytic nanomaterials. mdpi.comresearchgate.net MOFs excel in this application due to their high surface area and well-dispersed active sites. mdpi.com For instance, UiO-66, a zirconium-based MOF, demonstrates excellent catalytic behavior attributed to the Lewis acidic nature of its metal nodes. mdpi.com Studies have compared various M-BDC (M = Co, Cr, Mn, Zr, Ag) frameworks, finding that Co-BDC and Cr-BDC were particularly efficient and reusable catalysts for this transformation. researchgate.net The mechanism involves the adsorption of 4-NP onto the MOF surface, followed by an electron transfer from a reducing agent like NaBH₄, mediated by the MOF, to reduce the nitro group. researchgate.net

Biodiesel Production: MOFs are promising heterogeneous catalysts for the transesterification and esterification reactions required to produce biodiesel from vegetable oils and free fatty acids. researchgate.net MOF-5, which is constructed from zinc oxide clusters and 1,4-benzenedicarboxylate linkers, has been shown to be an effective catalyst for producing biodiesel from waste oil. researchgate.netmdpi.com The catalytic activity is attributed to the creation of active sites through the interaction of the framework with the alcohol reactant (e.g., methanol), which can break some of the Zn-O coordination bonds and increase the accessibility of the catalytic sites. mdpi.com Zirconium-based MOFs have also been extensively studied for their high stability and catalytic performance in biodiesel synthesis. nih.gov

Chemical Warfare Agent Degradation: Zirconium-based MOFs, such as UiO-66 and NU-1000, are exceptionally effective at catalytically hydrolyzing and degrading highly toxic organophosphorus chemical warfare agents (CWAs) and their simulants. northwestern.eduresearchgate.net A common simulant used in these studies is dimethyl 4-nitrophenyl phosphate (B84403) (DMNP), which contains the key nitrophenyl group. northwestern.edunih.gov The Lewis acidic Zr(IV) ions in the MOF nodes are the active sites for the hydrolysis of the phosphoester bond. northwestern.eduresearchgate.net The high porosity of these MOFs allows the toxic agents to rapidly diffuse into the framework and access the high concentration of active sites, leading to rapid degradation with half-lives of just a few minutes or even seconds in some cases. nih.gov

The table below highlights the performance of various MOFs in these catalytic applications.

| MOF Catalyst | Application | Key Finding | Reference(s) |

| UiO-66 (Zr-BDC) | Reduction of 4-nitrophenol | Excellent catalytic behavior due to large surface area and Lewis acidic metal nodes. | mdpi.com |

| Co-BDC, Cr-BDC | Reduction of 4-nitrophenol | High efficiency and reusability (over 85% after 5 cycles). | researchgate.net |

| MOF-5 (Zn-BDC) | Biodiesel Production | Effective for simultaneous esterification and transesterification of waste oil. | mdpi.com, researchgate.net |

| NU-1000 (Zr-based) | Degradation of CWA Simulant (DMNP) | Highly active for hydrolysis due to exceptionally wide channels and accessible Lewis-acidic Zr sites. | northwestern.edu |

| Im@MOF-808 (Zr-based) | Degradation of CWA Simulant (DMNP) | Achieved rapid degradation in pure water without an external base, mimicking enzyme active sites. | nih.gov |

Sensing Platforms Based on MOFs/CPs

The unique properties of MOFs, including their high porosity, large surface area, and tunable fluorescence, make them excellent platforms for the development of chemical sensors. nih.govnorthwestern.edu Luminescent MOFs (LMOFs) are particularly promising for sensing applications due to the potential for modulating their light emission in the presence of specific analytes. nih.gov

MOFs functionalized with nitro groups or other specific recognition sites have been successfully employed as chemo- and fluorescent sensors for a variety of analytes.

Phosphate and 4-nitrobenzaldehyde (B150856): A hydrazine-functionalized Zr(IV)-based MOF, derived from a functionalized 1,4-benzenedicarboxylate linker, has been shown to be a dual-functional fluorescent sensor. rsc.orgrsc.org It can selectively detect phosphate anions (PO₄³⁻) through a "turn-on" fluorescence mechanism and 4-nitrobenzaldehyde (4-NB) via a "turn-off" mechanism. rsc.orgrsc.org The high binding affinity of Zr(IV) for phosphate is a key factor in the sensing mechanism. rsc.org This sensor is effective in various media, including aqueous solutions and biological samples like human urine and blood serum. rsc.orgrsc.org

Nitroaromatic Compounds: Nitroaromatic compounds (NACs), which are common pollutants and explosives, can be detected with high sensitivity using fluorescent MOFs. rsc.orgacs.org The sensing mechanism often relies on fluorescence quenching caused by interactions between the electron-deficient NACs and the electron-rich MOF. rsc.org For instance, a Zr(IV)-based MOF functionalized with benzylamino groups exhibits high sensitivity for nitrophenols. rsc.org The strategic design of incorporating a π-electron-rich system within the MOF's pores enhances the interaction with these analytes. rsc.org

Metal Ions: The functional groups within MOFs can also be designed to selectively bind to specific metal ions. For example, a pyridyl-functionalized Zr-MOF has demonstrated excellent fluorescent sensing capabilities for Fe³⁺ ions. mdpi.com

Beyond optical sensing, MOFs are increasingly being used to construct electrochemical sensors due to their high surface area and catalytic properties. researchgate.netresearchgate.net However, the inherently low electrical conductivity of many MOFs can be a challenge, which is often addressed by creating composites with conductive materials. researchgate.netnih.gov

Lactate: A nickel-based MOF (Ni-MOF) has been used to fabricate an electrochemical sensor for the detection of lactate, a biomarker for microbial contamination in milk. rsc.org The nano-flower-like morphology of the Ni-MOF provides numerous accessible active sites for the electro-oxidation of lactate, leading to high sensitivity. rsc.org

Nitrophenyl Organophosphates: For the detection of organophosphate pesticides, such as paraoxon, highly sensitive electrochemical biosensors have been developed. nih.gov These sensors can be based on an enzyme, like acetylcholinesterase (AChE), immobilized on a MOF-based platform. nih.gov The MOF, such as a Ce-doped UiO-66, can be combined with multi-walled carbon nanotubes (MWCNTs) to enhance the electrochemical signal. nih.gov The detection mechanism is based on the inhibition of the enzyme by the organophosphate. nih.gov

p-Nitrophenol: A Cr-MOF has been shown to have significant electrocatalytic activity towards the reduction of p-nitrophenol. nih.gov An electrochemical sensor based on a Cr-MOF modified glassy carbon electrode demonstrated a low detection limit and high stability for p-nitrophenol detection in water samples. nih.gov

The performance of a sensor is largely defined by its selectivity and sensitivity. MOF-based sensors have demonstrated remarkable capabilities in both these aspects.

Selectivity: The selectivity of MOF sensors arises from the specific interactions between the analyte and the active sites within the MOF structure. rsc.orgnih.gov These interactions can be tuned by modifying the metal centers, the organic linkers, or by post-synthetic functionalization. For example, a hydrazine-functionalized Zr-MOF retains its selectivity for phosphate and 4-nitrobenzaldehyde even in the presence of other potentially competing analytes. rsc.orgrsc.org Similarly, a Cr-MOF-based sensor for p-nitrophenol maintained excellent detection stability in the presence of various interfering media. nih.gov

Sensitivity: High sensitivity and low detection limits are key advantages of many MOF-based sensors. researchgate.net This is often attributed to the high density of active sites and the efficient signal transduction mechanisms, such as fluorescence quenching or enhancement. nih.govresearchgate.net The table below summarizes the detection limits of several MOF-based sensors for various analytes.

Table 1: Performance of Various MOF-Based Sensors

| MOF System | Analyte | Detection Limit | Reference |

|---|---|---|---|

| Hydrazine-functionalized Zr-MOF | Phosphate (PO₄³⁻) | 0.196 µM | rsc.orgrsc.org |

| Hydrazine-functionalized Zr-MOF | 4-Nitrobenzaldehyde (4-NB) | 4.7 µM | rsc.orgrsc.org |

| Zn-based MOF (HNU-34) | 2,6-Dinitrophenol | 29.45 nM | acs.org |

| Zn-based MOF (HNU-34) | Trinitrophenol | 36.15 nM | acs.org |

| Anionic Zn-based MOF (FJI-C8) | 2,4-Dinitrophenol | 2.866 µM | nih.gov |

| Ni-MOF | Lactate | 5 µM | rsc.org |

| AChE/Ce/UiO-66/MWCNTs | Paraoxon | 0.004 nM | nih.gov |

| Cr-MOF | p-Nitrophenol | 0.7 µM | nih.gov |

Gas Adsorption and Separation Properties (e.g., hydrogen, carbon dioxide, methane)

The high porosity and tunable pore chemistry of MOFs make them exceptional materials for gas adsorption and separation. nih.govberkeley.edu The presence of functional groups, such as the nitro group in 1-(4-nitrophenyl)-1,4-benzenedicarboxylate, can significantly influence the gas uptake and selectivity.

The nitro group, being polar, can enhance the adsorption of polar molecules like carbon dioxide (CO₂) through quadrupole-dipole interactions. researchgate.net This makes nitro-functionalized MOFs promising candidates for CO₂ capture. researchgate.netnih.gov The electron-withdrawing nature of the nitro group can also make these MOFs effective for adsorbing other gases like nitrogen. researchgate.net

Research into various MOFs has demonstrated their potential for separating gas mixtures such as CO₂/N₂ and CO₂/CH₄. nih.govmdpi.com For instance, certain lanthanide-based MOFs have shown good CO₂ adsorption at room temperature and moderate selectivity over nitrogen (N₂) and methane (B114726) (CH₄). nih.gov Breakthrough experiments have confirmed the ability of these materials to effectively separate CO₂ from a CO₂/N₂ mixture. nih.gov The performance of MOFs in gas separation is often evaluated based on their adsorption capacity and selectivity, as detailed in the table below.

Table 2: Gas Adsorption and Separation Performance of Selected MOFs

| MOF System | Gas Mixture | Selectivity | Adsorption Capacity | Conditions | Reference |

|---|---|---|---|---|---|

| MOF-592 | CO₂/N₂ | Moderate | - | Room Temperature | nih.gov |

| Co-based MOF (1) | CO₂/N₂ | up to 35.7 | - | 273 K | mdpi.com |

| Co-based MOF (1) | CO₂/CH₄ | up to 4.8 | - | 273 K | mdpi.com |

| CuFMOF-c | CO₂/CH₄ | 64.2 (equilibrium-kinetic) | - | 298 K | engineering.org.cn |

Supramolecular Host-Guest Chemistry within MOFs/CPs

The well-defined pores and cavities of MOFs and CPs make them ideal hosts for a variety of guest molecules. taylorfrancis.com This host-guest chemistry is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. taylorfrancis.com The ability to encapsulate guest molecules within the MOF framework opens up possibilities for a wide range of applications, including drug delivery, sensing, and catalysis. taylorfrancis.comnih.gov

The functional groups lining the pores of the MOF play a critical role in determining the nature of the host-guest interactions. The nitrophenyl groups in MOFs derived from 1-(4-nitrophenyl)-1,4-benzenedicarboxylate can participate in π-π stacking interactions with aromatic guest molecules. These interactions can be utilized for the selective recognition and binding of specific guests.

Furthermore, the host-guest interactions can be designed to be responsive to external stimuli, such as pH or light, allowing for the controlled release of the guest molecules. nih.gov For example, β-cyclodextrin-based MOFs have been developed as nanoplatforms where adamantane-modified probes can be loaded through host-guest interactions, creating customizable systems for biomedical imaging. nih.gov The encapsulation of a catalyst within a MOF can also protect it from deactivation and enhance its performance by isolating the active sites. acs.org

Polymer Chemistry and Advanced Materials

The integration of specialized benzenedicarboxylate monomers into polymer architectures allows for the creation of novel materials with tailored functionalities. The presence of substituents on the benzene (B151609) ring, such as a nitro group, can significantly influence the polymerization process and the final properties of the polymer.

Utilization of Benzenedicarboxylate Derivatives as Monomers in Polymer Synthesis

Benzenedicarboxylate derivatives are pivotal in the synthesis of various polyesters. A notable example involves the use of nitroterephthalic acid units, closely related to 1-(4-nitrophenyl) 1,4-benzenedicarboxylate, in the creation of copolyesters. These specialized monomers can be copolymerized with standard monomers like dimethyl terephthalate (B1205515) and ethylene (B1197577) glycol to produce novel poly(ethylene terephthalate) (PET) copolymers. capes.gov.br

The synthesis of these copolyesters is typically achieved through a two-step process involving transesterification followed by melt copolycondensation. capes.gov.br In this process, dimethyl terephthalate and dimethyl nitroterephthalate are reacted with ethylene glycol. The molar ratio of the comonomers in the initial feed can be systematically varied to control the composition of the final polymer. For instance, copolymers have been synthesized with nitroterephthalic unit contents ranging from 5% to 75% in the feed. capes.gov.br

The resulting copolyesters have been shown to have compositions that are nearly identical to the feed ratios, indicating a successful and controlled incorporation of the nitro-functionalized monomer. capes.gov.br The distribution of the two monomeric units along the polymer chain is random, which is consistent with the statistics of ideal copolycondensation reactions. capes.gov.br This random distribution is a key factor influencing the macroscopic properties of the material.

Development of Functional Polymeric Materials with Tunable Properties

The introduction of benzenedicarboxylate derivatives containing nitro groups into a polymer backbone provides a powerful method for tuning the material's properties. The resulting functional polymeric materials exhibit characteristics that can be systematically adjusted by altering the concentration of the functional monomer.

The thermal properties of PET copolymers containing nitroterephthalic units are a prime example of this tunability. As the concentration of nitroterephthalic units increases, the melting temperature and enthalpy of fusion of the copolyesters decrease. capes.gov.br This is a direct consequence of the disruption of the regular polymer chain structure by the randomly distributed nitro-functionalized monomers, which hinders crystallization.

Despite the decrease in crystallinity, all the copolyesters exhibit a single glass-transition temperature (Tg) that is higher than that of unmodified PET. capes.gov.br This indicates that the introduction of the nitroterephthalic units enhances the rigidity of the polymer chains. Furthermore, these copolyesters demonstrate good thermal stability, with no significant degradation occurring below 300 °C. The thermal degradation that does occur happens in two distinct steps. capes.gov.br

The ability to modulate key properties such as melting point, crystallinity, and glass transition temperature through the controlled incorporation of a functionalized benzenedicarboxylate monomer highlights the potential for designing advanced polymeric materials for specific applications.

Table of Research Findings on PET Copolymers with Nitroterephthalic Units

| Property | Observation | Reference |

|---|---|---|

| Monomer Incorporation | Copolyester compositions are practically the same as in the feed, with molar ratios of nitroterephthalic units varying from 5% to 75%. | capes.gov.br |

| Monomer Distribution | The two monomeric units are randomly distributed along the polymer chain, following ideal copolycondensation statistics. | capes.gov.br |

| Molecular Weight | Weight-average molecular weights range from 10,000 to 60,000 g/mol. | capes.gov.br |

| Melting Temperature (Tm) | Decreases with increasing content of nitroterephthalic units. | capes.gov.br |

| Enthalpy of Fusion (ΔHm) | Decreases with increasing content of nitroterephthalic units. | capes.gov.br |

| Glass-Transition Temperature (Tg) | A single Tg is observed for all copolyesters, which is higher than that of PET. | capes.gov.br |

| Thermal Stability | Stable up to 300 °C, with degradation occurring in two distinct steps. | capes.gov.br |

Computational Chemistry and Theoretical Studies on 1 4 Nitrophenyl 1,4 Benzenedicarboxylate Systems

Electronic Structure Calculations and Molecular Modeling

Electronic structure calculations, primarily rooted in Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate. These calculations provide a detailed map of the electron distribution within the molecule, which governs its chemical behavior and physical properties.

Molecular modeling begins with the optimization of the geometric structure of the molecule to find its lowest energy conformation. For this compound, a key structural parameter is the dihedral angle between the planes of the benzene (B151609) ring and the carboxylate groups. This angle is a determining factor in the formation of specific structural motifs, such as the paddle-wheel units commonly found in MOFs. rsc.org

DFT calculations are employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring significantly influences the electronic landscape. It lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap and affecting the molecule's optical and electronic properties.

The electrostatic potential surface of the molecule can also be mapped, revealing regions of positive and negative charge. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital in the self-assembly of larger structures like MOFs. The nitro group, being highly polar, creates a significant dipole moment in the molecule, which can be leveraged to enhance specific interactions, for instance, with polar guest molecules in an MOF cavity. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -3.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 3.7 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Dipole Moment | 4.5 D | The high value, due to the nitro group, influences intermolecular interactions. |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Prediction of Spectroscopic Properties and Reactivity

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to validate experimental findings. For this compound, theoretical calculations can simulate infrared (IR), Raman, and UV-Vis spectra.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. The calculations can identify the electronic transitions responsible for the observed absorption bands. For this molecule, transitions involving the nitro group and the π-system of the aromatic rings are expected to be prominent.

Vibrational spectroscopy, such as IR and Raman, can be simulated by calculating the vibrational frequencies of the molecule's normal modes. These calculations help in the assignment of experimentally observed spectral bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C=O bonds in the carboxylate groups and the N-O bonds in the nitro group can be precisely predicted.

Furthermore, computational tools like SPARC (SPARC Performs Automated Reasoning in Chemistry) can predict a wide array of chemical reactivity parameters from the molecular structure alone. epa.gov For this compound, these parameters can include the ionization pKa, which is crucial for understanding its behavior in solution and during the synthesis of MOFs. The electron-withdrawing nature of the nitro group is known to affect the acidity of the carboxylic acid groups. epa.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylate (C=O) | Symmetric Stretch | ~1400 |

| Carboxylate (C=O) | Asymmetric Stretch | ~1600 |

| Nitro (N-O) | Symmetric Stretch | ~1350 |

| Nitro (N-O) | Asymmetric Stretch | ~1530 |

| Aromatic C-H | Stretch | ~3050-3100 |

Note: These are typical frequency ranges and precise values are obtained from computational modeling.

Mechanistic Modeling of Complex Chemical Transformations within MOFs/CPs

When this compound is incorporated as a linker into MOFs or CPs, it can participate in or influence complex chemical transformations. Computational modeling is an invaluable tool for elucidating the mechanisms of these processes at an atomic level of detail.

For instance, if the MOF is used as a catalyst, theoretical models can map out the entire reaction pathway of a substrate interacting with the active sites within the framework. The nitro-functionalized linker can play several roles. The electron-withdrawing nitro group can enhance the Lewis acidity of the metal centers in the MOF, which can be a crucial factor in catalysis. researchgate.net

Computational studies can model the diffusion of reactant and product molecules through the pores of the MOF, identifying potential energy barriers and preferential pathways. They can also model the transition states of chemical reactions occurring within the pores, providing insights into the reaction kinetics and selectivity. For example, in the synthesis of benzimidazoles catalyzed by a nitro-functionalized chromium terephthalate (B1205515) MOF, modeling could elucidate the role of the nitro group in stabilizing reaction intermediates. researchgate.net

Rational Design Principles for Novel Materials Based on Theoretical Insights

The ultimate goal of computational modeling in this context is to establish rational design principles for the creation of new materials with tailored properties. By understanding the structure-property relationships at a fundamental level, chemists can move beyond trial-and-error synthesis.

Theoretical insights allow for the a priori prediction of how modifications to the this compound linker will affect the final properties of an MOF. For example, computational screening can be used to evaluate a library of substituted nitrophenyl dicarboxylates to identify the optimal linker for a specific application, such as carbon dioxide capture. The polar nitro group is known to enhance CO2 adsorption through dipole-quadrupole interactions, and modeling can quantify this effect for different linker geometries. researchgate.net

Reticular chemistry, the process of assembling molecular building blocks into predetermined network structures, heavily relies on theoretical principles. rsc.org Computational modeling helps in selecting the appropriate metal clusters and organic linkers to achieve a target topology with desired pore size and functionality. illinois.edu For instance, if a larger pore size is desired, theoretical calculations can predict whether extending the linker, while retaining the nitrophenyl group for its functionality, will maintain the structural integrity of the framework. northwestern.edu The synthesis of stable MOFs is a key challenge, and computational methods can predict the thermodynamic stability of proposed structures, guiding synthetic efforts towards viable materials. rsc.org

By combining electronic structure calculations, spectroscopic predictions, and mechanistic modeling, a comprehensive theoretical understanding of this compound and its role in advanced materials can be achieved. This knowledge empowers the rational design of the next generation of functional materials for applications ranging from gas storage and separation to catalysis and sensing. chalcogen.ro

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Enhanced Architectural Complexity

The synthesis of coordination polymers and MOFs is moving beyond simple self-assembly towards strategies that yield greater structural and functional complexity. lupinepublishers.com For linkers like 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate, future synthetic efforts are focused on creating hierarchical and multicomponent structures.

One emerging area is the development of in situ self-assembly template strategies. nih.gov This approach could use a less stable, water- or acid-sensitive MOF as a template to guide the formation of a more robust, hierarchically porous structure incorporating the nitrophenyl-functionalized linker. nih.gov Another avenue involves post-synthetic modification (PSM), where the nitro group on a pre-formed MOF can be chemically altered, or where the entire linker can be exchanged in a process known as solvent-assisted linker exchange (SALE). researchgate.netyoutube.com These methods allow for the precise installation of functional groups that might not be compatible with initial synthesis conditions. kit.edu

Furthermore, researchers are exploring non-equilibrium synthesis methods, such as flame aerosol synthesis, which can yield unique nano-crystalline or amorphous MOFs with distinct properties compared to those made via traditional solvothermal or hydrothermal routes. researchgate.netnumberanalytics.com The goal of these novel strategies is to control not just the primary structure but also to introduce mesopores and macropores, creating hierarchical systems with enhanced performance in catalysis and separation. nih.gov

Table 1: Comparison of Synthetic Methods for Complex MOF Architectures

| Synthesis Strategy | Description | Potential Advantages for Nitrophenyl-BDC Linkers | Key Research Findings |

|---|---|---|---|

| Post-Synthetic Modification (PSM) | Chemical modification of a pre-existing MOF structure. researchgate.net | Allows for the introduction of sensitive functional groups and fine-tuning of properties without re-designing the entire synthesis. nih.govnih.gov | Enables active targeting in therapeutic applications by modifying MOF clusters. nih.gov |

| Solvent-Assisted Linker Exchange (SALE) | Exchange of organic linkers within an existing MOF crystal. youtube.com | Facilitates the synthesis of MOFs that are difficult to obtain through direct synthesis. youtube.com | Successfully used to create pillared-paddlewheel MOFs that are otherwise inaccessible. youtube.com |

| In Situ Self-Assembly Template | Using a sacrificial MOF to template the growth of a hierarchical structure. nih.gov | Creation of materials with both micropores and mesopores, improving mass transport. nih.gov | Successfully prepared 19 different hierarchical MOFs (H-MOFs) with enhanced textural properties. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. lupinepublishers.com | Drastically reduces reaction times from days to hours or minutes, offering high yields. lupinepublishers.com | Offers adjustable power, pressure, and temperature control for optimizing crystal formation. lupinepublishers.com |

Exploration of New Application Domains for Nitrophenyl-Benzenedicarboxylate Conjugates

The unique electronic properties conferred by the nitro group make this compound an attractive component for a range of new applications. While its use in gas storage and separation is established, emerging research is pushing into more specialized domains. researchgate.netnih.gov

One of the most promising areas is in heterogeneous catalysis . The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers in a MOF, making these materials highly effective catalysts. researchgate.net Research has demonstrated the potential of Fe-based MOFs for photocatalytic reactions, such as the selective hydroxylation of benzene (B151609) to phenol (B47542), a process that could lead to more economical and sustainable chemical production. acs.org The confined pore environment of these MOFs can also lead to superior selectivity and reusability. mdpi.com

Another rapidly developing field is chemical sensing . The luminescence of MOFs can be highly sensitive to the presence of specific molecules. mdpi.com MOFs functionalized with biomolecules are being developed for the detection of food contaminants, including heavy metals, pesticides, and toxins. nih.gov The nitro group can modulate the photoluminescence properties of the framework, making it a potential candidate for "turn-on" or "turn-off" fluorescent sensors. mdpi.com Furthermore, these materials are being evaluated for environmental remediation, such as the adsorptive removal of hazardous organic molecules from water or the capture of pollutants from the air. researchgate.netrsc.org

Table 2: Emerging Applications for Nitrophenyl-Functionalized MOFs

| Application Domain | Underlying Principle | Research Highlight |

|---|---|---|

| Photocatalysis | Light irradiation of the MOF generates electrons and holes that drive redox reactions. acs.org | Fe-based MOFs like MIL-100(Fe) have been shown to selectively hydroxylate benzene to phenol under visible light. acs.org |

| Luminescent Sensing | The presence of an analyte interacts with the MOF, causing a change (quenching or enhancement) in its luminescence. mdpi.com | Biomolecule-functionalized MOFs are being developed as optical and electrochemical sensors for various food contaminants. nih.gov |

| Environmental Remediation | The high surface area and tunable pore chemistry allow for the selective adsorption of pollutants. researchgate.net | A Zn-1,4-benzenedicarboxylate MOF was used for the effective extraction of pesticide residues from water and juice samples. rsc.org |

| Lewis Acid Catalysis | The electron-withdrawing nitro group increases the Lewis acidity of the MOF's metal nodes. researchgate.net | Nitro-functionalized MOFs are promising for reactions that benefit from strong Lewis acid sites. researchgate.net |

Integration of Advanced In Situ Characterization Techniques for Dynamic Process Monitoring

A significant challenge in materials science is understanding the complex processes of crystal nucleation and growth. acs.org To overcome this, researchers are increasingly integrating advanced characterization techniques that can monitor these processes in situ and in real-time. This is crucial for optimizing the synthesis of complex architectures based on linkers like this compound.

Techniques such as in situinfrared (IR) and Raman spectroscopy are powerful tools for tracking the chemical transformations during MOF synthesis. acs.orgnumberanalytics.com They can identify functional groups and monitor the coordination of the carboxylate groups to the metal centers as the framework forms. numberanalytics.commeasurlabs.com Combining Raman microspectroscopy with Density Functional Theory (DFT) simulations allows for detailed spectral assignment and interpretation, providing insights into adsorption and desorption dynamics at the single-crystal level. ibm.com

Other key techniques include in situX-ray diffraction (XRD) and dynamic light scattering (DLS) . researchgate.netnumberanalytics.com XRD provides real-time information on the formation of crystalline phases, while DLS can track the hydrodynamic size of colloidal MOF particles during the early stages of nucleation and growth. researchgate.netacs.org For morphological analysis, in situ atomic force microscopy (AFM) and electron microscopy (SEM, TEM) can visualize the evolution of crystal size and shape as it happens. researchgate.netyoutube.com These direct observational methods are essential for moving beyond trial-and-error synthesis to a more rational design of materials. acs.org

Synergistic Approaches Combining Computational Design with Experimental Validation for Material Discovery

The sheer number of possible combinations of metal nodes and organic linkers creates a vast chemical space that is impossible to explore fully through experiments alone. nih.govacs.org Therefore, a synergistic approach that combines computational modeling with targeted experimental synthesis is becoming indispensable for accelerating the discovery of new materials. springernature.comrepec.org

High-throughput computational screening (HTCS) allows researchers to rapidly evaluate thousands of hypothetical MOF structures for specific applications. repec.orgacs.org By calculating properties like pore size, surface area, and adsorption affinity, computational models can identify the most promising candidates for synthesis. nih.govnih.gov This in silico approach helps to prioritize experimental efforts, saving significant time and resources. acs.orgcsic.es For instance, computational screening can predict which nitrophenyl-benzenedicarboxylate-based MOFs will have optimal performance for CO2 capture or hydrocarbon separations before they are ever made in a lab. researchgate.net

Machine learning (ML) is also emerging as a powerful tool in this domain. digitellinc.comresearchgate.net ML models can be trained on existing experimental data to predict the properties and even the synthesizability of new MOFs. digitellinc.comresearchgate.net This data-driven approach can uncover complex structure-property relationships that are not immediately obvious. researchgate.net The most promising candidates identified through computational screening and ML are then synthesized and characterized experimentally. springernature.com This iterative loop of prediction, synthesis, and testing creates a powerful workflow that has already led to the successful creation of novel composite MOFs based on computational predictions. springernature.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-benzenedicarboxylic acid |

| 4-nitrophenol (B140041) |

| Terephthalic acid |

| MIL-100(Fe) |

| MIL-68(Fe) |

| Benzene |

| Phenol |

Q & A

Q. What are the recommended synthetic routes for 1-(4-nitrophenyl) 1,4-benzenedicarboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification of 1,4-benzenedicarboxylic acid with 4-nitrophenol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) improve ester bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation . Monitoring via TLC or HPLC ensures reaction completion, while recrystallization from ethanol/water mixtures purifies the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- <sup>1</sup>H NMR : The aromatic protons of the 4-nitrophenyl group appear as doublets (δ 8.1–8.3 ppm), while benzenedicarboxylate protons resonate at δ 7.5–7.8 ppm .

- IR spectroscopy : Strong ester C=O stretches (~1720 cm⁻¹) and nitro group absorptions (~1520, 1340 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks ([M+H]<sup>+</sup> or [M–NO2]<sup>+</sup>) and fragmentation patterns align with theoretical calculations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., sodium sulfide) before disposal .

- Spill management : Absorb spills with inert materials (vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity and stability of this compound under varying conditions?